molecular formula C12H11NO3 B11885749 (4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No.: B11885749
M. Wt: 217.22 g/mol
InChI Key: HSKVPAFMAZDKCS-JXMROGBWSA-N
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Description

(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a methoxyphenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (4E)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-13-10(12(14)16-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+

InChI Key

HSKVPAFMAZDKCS-JXMROGBWSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2OC)C(=O)O1

Origin of Product

United States

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